molecular formula C10H17N2O3- B1264498 Dethiobiotin(1-)

Dethiobiotin(1-)

Cat. No. B1264498
M. Wt: 213.25 g/mol
InChI Key: AUTOLBMXDDTRRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dethiobiotin(1-) is conjugate base of dethiobiotin;  major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dethiobiotin.

Scientific Research Applications

Structural Insights into Dethiobiotin Synthetase (DTBS)

Structural Differences and Nucleotide Recognition in DTBS Dethiobiotin synthetase (DTBS), a crucial enzyme in biotin biosynthesis in bacteria, fungi, and plants, presents significant structural differences among species, particularly in nucleotide recognition. The unique structural characteristics of Helicobacter pylori DTBS (hpDTBS), notably in its nucleotide-binding motifs, make it a distinct target for H. pylori-specific inhibitors, potentially aiding in antimicrobial drug development (Porebski et al., 2012).

Nucleotide Triphosphate Promiscuity Interestingly, DTBS from Mycobacterium tuberculosis (MtDTBS) shows an uncommon promiscuity in its usage of nucleotide triphosphates, utilizing ATP, CTP, GTP, ITP, TTP, or UTP with similar kinetic parameters. This broad specificity, due to the absence of a gate-keeper residue found in other DTBS homologues, highlights the enzyme's adaptability and potential as a target for new antibacterial agents, especially given the urgent need to combat antibiotic resistance (Salaemae et al., 2015).

Applications in Antituberculosis Drug Development

Inhibition of Mycobacterium tuberculosis DTBS Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS) is essential for biotin biosynthesis in M. tuberculosis. The identification of potent binders and inhibitors of MtDTBS, such as cyclopentylacetic acid derivatives and tetrazole 7a, represents a significant step towards the development of novel therapeutics for tuberculosis treatment. These findings underscore the potential of MtDTBS as a target for next-generation antituberculosis agents (Schumann et al., 2021).

Understanding DTBS Through Structural Studies

Crystallographic Techniques for Ligand Exchange The development of a crystallographic technique termed "precipitant-ligand exchange" has facilitated the structural understanding of ligand binding in MtDTBS. This technique has been crucial in revealing the binding mode of inhibitors such as adenosine diphosphate (ADP), providing insights into the enzyme's mechanism of action and aiding in the design of new inhibitors (Thompson et al., 2018).

properties

Molecular Formula

C10H17N2O3-

Molecular Weight

213.25 g/mol

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/p-1

InChI Key

AUTOLBMXDDTRRT-UHFFFAOYSA-M

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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